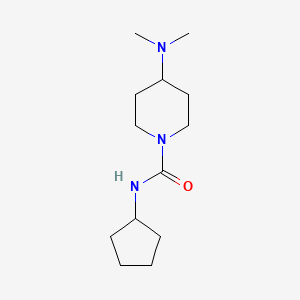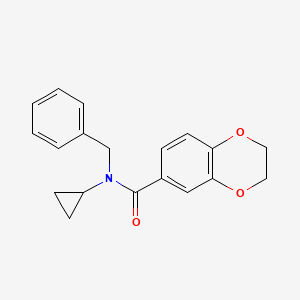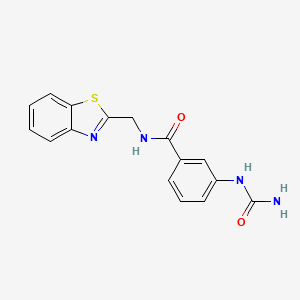
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide, also known as DMOX, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMOX is a member of the oxazole family of compounds and is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with dimethylamine followed by cyclization and amidation.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide can alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to have antioxidant activity, which may contribute to its therapeutic effects. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have a low toxicity profile, making it a potentially safe treatment option.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in lab experiments is its ability to inhibit cancer cell growth, making it a valuable tool for studying the mechanisms of cancer cell proliferation. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has a low toxicity profile, which makes it a safer alternative to other anti-cancer agents. However, one limitation of using N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide. One area of interest is its potential use as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide and its potential interactions with other drugs. Finally, there is a need for more research on the optimal dosing and administration of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in order to maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide involves several steps, including the reaction of 4-methylbenzoyl chloride with dimethylamine to produce 4-methyl-N,N-dimethylbenzamide. This intermediate compound is then cyclized with phosphorus oxychloride to produce 3-(4-methylphenyl)-1,2-oxazole. The final step involves the amidation of the oxazole ring with dimethylamine to produce N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide.
Applications De Recherche Scientifique
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has shown promising results in scientific research for its potential therapeutic applications. One area of interest is its use as an anti-cancer agent. Research has shown that N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-6-10(7-5-9)11-8-12(17-14-11)13(16)15(2)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZAVQRAZITIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)
![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)


![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)



![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)